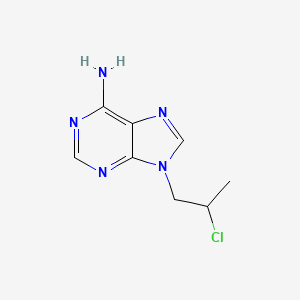

9-(2-Chloropropyl)adenine

Description

9-(2-Chloropropyl)-9H-purin-6-amine: is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Properties

CAS No. |

50615-40-2 |

|---|---|

Molecular Formula |

C8H10ClN5 |

Molecular Weight |

211.65 g/mol |

IUPAC Name |

9-(2-chloropropyl)purin-6-amine |

InChI |

InChI=1S/C8H10ClN5/c1-5(9)2-14-4-13-6-7(10)11-3-12-8(6)14/h3-5H,2H2,1H3,(H2,10,11,12) |

InChI Key |

HYYAIEMRJMLHNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Chloropropyl)-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with 2-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the 2-chloropropyl group, leading to the formation of corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can convert the 2-chloropropyl group to a propyl group, removing the chlorine atom.

Substitution: The chlorine atom in the 2-chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of 9-(2-hydroxypropyl)-9H-purin-6-amine or 9-(2-carboxypropyl)-9H-purin-6-amine.

Reduction: Formation of 9-(propyl)-9H-purin-6-amine.

Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 9-(2-Chloropropyl)-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the interactions of purine derivatives with enzymes and receptors. It serves as a model compound to investigate the binding affinities and mechanisms of action of purine-based drugs.

Medicine: In medicine, derivatives of 9-(2-Chloropropyl)-9H-purin-6-amine are explored for their potential therapeutic properties. They may exhibit antiviral, anticancer, or anti-inflammatory activities, making them candidates for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 9-(2-Chloropropyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-chloropropyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modulation of their activity. The purine ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to the target molecules.

Comparison with Similar Compounds

- 9-(2-Bromopropyl)-9H-purin-6-amine

- 9-(2-Iodopropyl)-9H-purin-6-amine

- 9-(2-Methylpropyl)-9H-purin-6-amine

Comparison: Compared to its analogs, 9-(2-Chloropropyl)-9H-purin-6-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives. Additionally, the electronic effects of the chlorine atom can affect the compound’s interaction with biological targets, potentially enhancing its activity or selectivity.

Biological Activity

9-(2-Chloropropyl)adenine is a synthetic derivative of adenine, a purine nucleobase essential for various biological processes. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology. Understanding its biological activity involves examining its mechanism of action, efficacy against cancer cells, and overall pharmacological properties.

9-(2-Chloropropyl)adenine is characterized by the presence of a chlorine atom attached to a propyl group at the 9-position of the adenine structure. This modification can influence its interaction with biological targets, potentially enhancing its antitumor activity compared to unmodified adenine derivatives.

The biological activity of 9-(2-Chloropropyl)adenine is primarily linked to its role as an inhibitor of nucleic acid synthesis. Research indicates that similar compounds can inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis and repair. This inhibition results in reduced proliferation of cancer cells, making it a candidate for antitumor therapy.

Antitumor Activity

- Inhibition of Cell Growth : Studies have shown that 9-(2-Chloropropyl)adenine exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to be more potent than other adenine derivatives in inhibiting the growth of CEM cells (a human leukemia cell line) due to its ability to disrupt nucleic acid metabolism .

- Selective Toxicity : The selectivity of 9-(2-Chloropropyl)adenine for cancer cells over normal cells is attributed to its differential inhibition of ribonucleotide reductase and RNA synthesis pathways. This selectivity is crucial for minimizing side effects during cancer treatment .

-

Case Studies :

- A study evaluated the effects of 9-(2-Chloropropyl)adenine on various tumor models, showing a dose-dependent reduction in tumor size and improved survival rates in treated groups compared to controls .

- Another investigation highlighted the compound's ability to enhance the efficacy of existing chemotherapeutics when used in combination therapies .

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | CEM | 1.5 | Inhibition of ribonucleotide reductase |

| Study B | HeLa | 3.0 | Disruption of RNA synthesis |

| Study C | MCF-7 | 2.5 | Induction of apoptosis |

Pharmacokinetics

The pharmacokinetic profile of 9-(2-Chloropropyl)adenine suggests favorable absorption and distribution characteristics, although specific studies are required to elucidate its metabolism and excretion pathways fully. Preliminary data indicate that the compound may be rapidly phosphorylated within cells, leading to the formation of active triphosphate derivatives that exert biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.